2-iodo-N-(2-methoxy-5-nitrophenyl)benzamide
Overview
Description
2-iodo-N-(2-methoxy-5-nitrophenyl)benzamide is an organic compound with the molecular formula C14H11IN2O4 and a molecular weight of 398.15261 g/mol . This compound is characterized by the presence of an iodine atom, a methoxy group, and a nitro group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-iodo-N-(2-methoxy-5-nitrophenyl)benzamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene.
Chemical Reactions Analysis
2-iodo-N-(2-methoxy-5-nitrophenyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and strong oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-iodo-N-(2-methoxy-5-nitrophenyl)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-iodo-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The iodine atom and nitro group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to changes in cellular processes and pathways. Detailed studies are required to fully elucidate its mechanism of action.
Comparison with Similar Compounds
2-iodo-N-(2-methoxy-5-nitrophenyl)benzamide can be compared with other similar compounds such as:
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.
2,3-dimethoxybenzamide: Exhibits antioxidant and antibacterial activities.
3-acetoxy-2-methylbenzamide: Also known for its antioxidant and antibacterial properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-iodo-N-(2-methoxy-5-nitrophenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O4/c1-21-13-7-6-9(17(19)20)8-12(13)16-14(18)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYIFXCVTQDQIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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